SJPYT-195 was developed through a rational design approach, focusing on the creation of small-molecule degraders that can selectively downregulate specific proteins. It is part of a broader class of compounds known as proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. These compounds leverage the cellular machinery to induce the degradation of target proteins, offering a novel strategy for therapeutic intervention in diseases characterized by aberrant protein levels.
SJPYT-195 is synthesized through a multi-step process that involves the conjugation of a thalidomide derivative with specific linker components. The synthesis typically includes:
The synthesis of SJPYT-195 has been optimized to enhance its binding affinity to cereblon, a substrate receptor for E3 ubiquitin ligases, which plays a crucial role in the degradation process .
The molecular structure of SJPYT-195 features a thalidomide core linked to specific substituents that confer its activity as a GSPT1 degrader. Key structural data includes:
The binding affinity of SJPYT-195 to cereblon is characterized by an EC50 value of approximately 31 nM, indicating strong interaction with the E3 ligase complex .
SJPYT-195 primarily functions through the ubiquitin-proteasome pathway, where it binds to cereblon and recruits GSPT1 for ubiquitination and subsequent degradation. The key reactions involved include:
The mechanism of action for SJPYT-195 involves several steps:
This process has been quantitatively analyzed using mass spectrometry techniques, confirming that SJPYT-195 effectively reduces GSPT1 protein levels without significantly impacting RNA expression levels .
SJPYT-195 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic use .
SJPYT-195 has significant potential applications in scientific research and drug development:
Targeted protein degradation has revolutionized drug discovery by enabling the elimination (rather than inhibition) of disease-relevant proteins. The field evolved from foundational discoveries around the ubiquitin-proteasome system (UPS), leading to two primary strategies: PROteolysis TArgeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules linking an E3 ligase binder to a target protein ligand, enabling ubiquitin-mediated degradation. Molecular glues are monovalent compounds that induce novel protein-protein interactions between E3 ligases and neosubstrates. Early breakthroughs included immunomodulatory imide drugs (IMiDs) like thalidomide, which unexpectedly acted as cereblon (CRBN)-dependent degraders of transcription factors IKZF1/3. By 2022, PROTACs against BRD4, AR, and ER entered clinical trials, validating TPD's therapeutic potential [1] [2] [3].
SJPYT-195 emerged from efforts to degrade the nuclear receptor pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes notoriously resistant to conventional inhibition. Researchers initially designed it as a PROTAC by conjugating:
CRBN's "ligandability" allows diverse small molecules to reprogram its substrate specificity. SJPYT-195 demonstrated that:
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: